molecular formula C13H17N3O3 B3163345 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide CAS No. 883545-17-3

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide

Cat. No.: B3163345
CAS No.: 883545-17-3
M. Wt: 263.29 g/mol
InChI Key: ODUFVNODWSQGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminophenol with diethyl acetamide in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Hydroxyl derivatives of the benzoxazole ring.

    Substitution: Halogenated or nucleophile-substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethyl groups enhances its solubility in organic solvents and may influence its biological activity compared to its dimethyl and unsubstituted counterparts.

Properties

IUPAC Name

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-15(4-2)12(17)8-16-10-6-5-9(14)7-11(10)19-13(16)18/h5-7H,3-4,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUFVNODWSQGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C=C(C=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide
Reactant of Route 3
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide
Reactant of Route 4
Reactant of Route 4
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide
Reactant of Route 5
Reactant of Route 5
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide
Reactant of Route 6
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.